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molecular formula C11H13NO6 B8354949 2,3-Dimethoxy-6-nitrobenzaldehyde-ethyleneketal

2,3-Dimethoxy-6-nitrobenzaldehyde-ethyleneketal

Cat. No. B8354949
M. Wt: 255.22 g/mol
InChI Key: ATQBICRSZXLNBU-UHFFFAOYSA-N
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Patent
US04490374

Procedure details

A mixture of 2,3-dimethoxy-6-nitrobenzaldehyde (16.0 g, 75 mM), ethylene glycol (64 g, 103 mM), and p-toluenesulfonic acid monohydrate (0.2 g) in benzene (750 ml) is refluxed in a Dean-Stark apparatus for 48 hours. The solution is then poured into water (1 l.). The organic phase is washed with saturated aqueous NaHCO3 (2×20 ml), dried over Na2SO4, filtered, and the solvent removed in vacuo. The crude product is recrystallized from n-hexane (2 l.); yield 15.2 g (78.2%); m.p. 74°-76° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[CH2:16](O)[CH2:17][OH:18].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[CH2:17]1[O:18][CH:5]([C:4]2[C:7]([N+:13]([O-:15])=[O:14])=[CH:8][CH:9]=[C:10]([O:11][CH3:12])[C:3]=2[O:2][CH3:1])[O:6][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
64 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed in a Dean-Stark apparatus for 48 hours
Duration
48 h
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous NaHCO3 (2×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from n-hexane (2 l.)

Outcomes

Product
Name
Type
Smiles
C1COC(C2=C(C(=CC=C2[N+](=O)[O-])OC)OC)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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